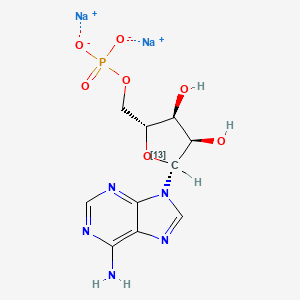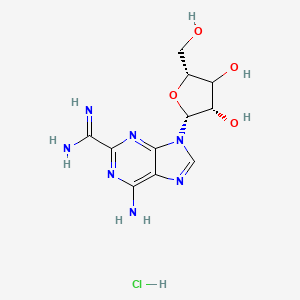
Antitumor agent-59
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of antitumor agent-59 involves multiple steps. One of the synthetic routes includes the reaction of commercially available starting materials under specific conditions to yield the desired compound. For instance, compound 9 reacts with thiourea at 140°C for 8 hours to obtain an intermediate, which is further processed to produce this compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing environmental impact.
化学反応の分析
Antitumor agent-59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity.
科学的研究の応用
Antitumor agent-59 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, including colorectal cancer.
Industry: It is used in the development of new antitumor drugs and in the optimization of industrial production processes for pharmaceuticals
作用機序
The mechanism of action of antitumor agent-59 involves multiple pathways. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a crucial role in programmed cell death . Additionally, it arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating . The molecular targets of this compound include various proteins and enzymes involved in cell cycle regulation and apoptosis.
類似化合物との比較
Antitumor agent-59 is unique in its ability to induce apoptosis and arrest the cell cycle at the G2/M phase. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: An antitumor agent that inhibits microtubule formation and disrupts mitosis.
Camptothecin: An antitumor agent that inhibits topoisomerase I, an enzyme involved in DNA replication
Compared to these compounds, this compound has shown a unique mechanism of action and a distinct profile of biological activity, making it a valuable addition to the arsenal of antitumor agents.
特性
分子式 |
C43H36F2N6O6 |
|---|---|
分子量 |
770.8 g/mol |
IUPAC名 |
bis(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl) pentanedioate |
InChI |
InChI=1S/C43H36F2N6O6/c1-48-34-12-6-22(44)18-30(34)42(54)50-16-14-26-28-20-24(8-10-32(28)46-38(26)40(48)50)56-36(52)4-3-5-37(53)57-25-9-11-33-29(21-25)27-15-17-51-41(39(27)47-33)49(2)35-13-7-23(45)19-31(35)43(51)55/h6-13,18-21,40-41,46-47H,3-5,14-17H2,1-2H3 |
InChIキー |
SEGHRBDHWNUBHD-UHFFFAOYSA-N |
正規SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC(=O)CCCC(=O)OC6=CC7=C(C=C6)NC8=C7CCN9C8N(C1=C(C9=O)C=C(C=C1)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


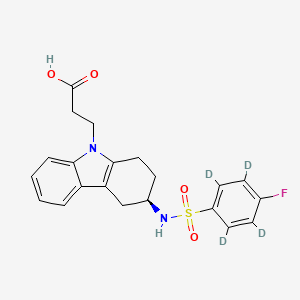
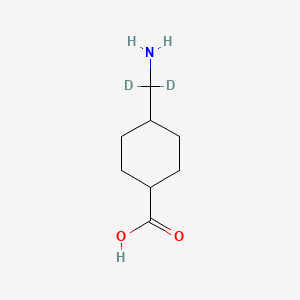

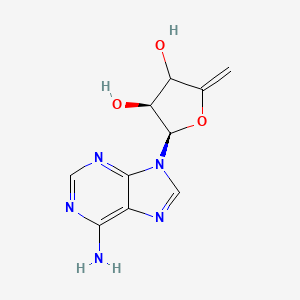




![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)


